molecular formula C13H21NO2 B567766 1-Boc-4-ethynyl-4-methylpiperidine CAS No. 1363383-17-8

1-Boc-4-ethynyl-4-methylpiperidine

Cat. No.: B567766
CAS No.: 1363383-17-8
M. Wt: 223.316
InChI Key: KVSMRAKIKMZNAH-UHFFFAOYSA-N
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Description

1-Boc-4-ethynyl-4-methylpiperidine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a piperidine derivative that contains an ethynyl group and a tert-butoxycarbonyl (Boc) group. The compound’s IUPAC name is tert-butyl 4-ethynyl-4-methyl-1-piperidinecarboxylate .

Preparation Methods

The synthesis of 1-Boc-4-ethynyl-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction involves the alkylation of 4-methylpiperidine with tert-butyl chloroformate to form the Boc-protected intermediate.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Boc-4-ethynyl-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The ethynyl group in the compound can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-Boc-4-ethynyl-4-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: It has potential therapeutic applications, including the development of novel pharmaceuticals.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Boc-4-ethynyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

1-Boc-4-ethynyl-4-methylpiperidine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Boc-4-ethynylpiperidine and 1-Boc-4-methylpiperidine share structural similarities but differ in their functional groups.

    Uniqueness: The presence of both the ethynyl and Boc groups in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs

Properties

IUPAC Name

tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-6-13(5)7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSMRAKIKMZNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-17-8
Record name tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

K2CO3 (5.25 g) and 4-formyl-4-methyl-piperidine-1-carboxylic acid tert-butyl ester (5.23 g) are added to an ice cold mixture of dimethyl (1-diazo-2-oxopropyl)-phosphonate (5.50 g), molecular sieves (2 g), and methanol (30 mL). The mixture is stirred in the cooling bath for 30 min and then at room temperature overnight. The mixture is filtered and aqueous NH4Cl solution is added to the filtrate. The resulting mixture is extracted with dichloromethane and the combined extracts are concentrated. The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 4:1→1:1) to give the title compound.
Name
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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